1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine tetrahydrochloride
Description
1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine tetrahydrochloride is a hydrochloride salt derivative of a pyridine-containing methanamine compound. Its structure features a pyridine ring substituted at position 3 with a methanamine group and at position 2 with a 4-methylpiperazine moiety. The tetrahydrochloride salt form enhances its solubility in aqueous environments, making it suitable for pharmacological and biochemical research . The compound is cataloged under the identifier HA-8170 by Combi-Blocks, with a purity of 95% (MFCD31537592) .
Properties
IUPAC Name |
[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanamine;tetrahydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.4ClH/c1-14-5-7-15(8-6-14)11-10(9-12)3-2-4-13-11;;;;/h2-4H,5-9,12H2,1H3;4*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWRNUGHLRPGDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)CN.Cl.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine tetrahydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylpiperazine with 3-bromopyridine under specific conditions to form the intermediate product. This intermediate is then subjected to further reactions, including amination and hydrochloride salt formation, to yield the final compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or pyridine rings can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyridine rings.
Scientific Research Applications
1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine tetrahydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine tetrahydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Backbone Differences : The main compound features a pyridine ring, whereas analogues in Kanto Reagents’ catalog (e.g., [2-[(4-Methylpiperazin-1-yl)methyl]phenyl]methylamine) use a benzene ring. Pyridine’s nitrogen atom may enhance hydrogen bonding or polar interactions compared to phenyl derivatives .
- Substitution Position : The piperazinyl group is attached to position 2 of the pyridine ring in the main compound, whereas 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine has substitution at position 3 of a benzene ring. Positional isomerism could influence steric effects and binding affinity .
- Salt Form : The tetrahydrochloride salt likely offers superior aqueous solubility compared to free bases or dihydrochloride salts, which is critical for in vitro assays .
Functional Analogues in Pharmaceutical Contexts
- Heterocyclic Variations : lists impurities like 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (CAS 62337-66-0), which shares a piperazinyl group but incorporates a triazolopyridine scaffold. Such compounds highlight the role of piperazine in modulating pharmacokinetic properties .
- Boronic Acid Derivatives : BB-1636 ([2-Methyl-6-(piperazin-1-yl)pyridin-3-yl]boronic acid hydrochloride) from Combi-Blocks demonstrates the versatility of piperazine-pyridine hybrids in Suzuki-Miyaura coupling reactions, a common strategy in medicinal chemistry .
Biological Activity
1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine tetrahydrochloride (CAS: 2199248-02-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyridine ring substituted with a methanamine group and a 4-methylpiperazine moiety, positioning it as a promising candidate for pharmacological applications.
Molecular Properties
- Molecular Formula : C11H19ClN4
- Molar Mass : 242.75 g/mol
- Structure : The structural formula includes a piperazine ring, which is often associated with various biological activities, particularly in the context of receptor interactions.
Biological Activity Overview
This compound has been investigated for its interaction with several biological targets, particularly receptor tyrosine kinases. Notably, it has shown significant activity against the platelet-derived growth factor receptor (PDGFR), which is involved in various cellular processes including proliferation and differentiation.
The compound acts primarily by:
- Inhibiting PDGFR Activity : By binding to the active site of PDGFR, it inhibits its kinase activity, thereby preventing downstream signaling pathways that are crucial for cell survival and growth.
In vitro Studies
Recent studies have demonstrated that this compound can influence cellular responses in various models:
- Cell Proliferation : In NIH3T3 cell lines, the compound exhibited an IC50 value indicating effective inhibition of cell growth at low concentrations .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in treating conditions characterized by excessive cell proliferation, such as cancer:
- Cancer Models : In breast cancer cell lines, treatment with this compound led to reduced cell viability and induced apoptosis, suggesting its role as a potential anti-cancer agent.
- Diabetic Nephropathy : The compound's multi-target action has been explored in diabetic nephropathy models, where it showed promise in reducing oxidative stress and inflammation .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of this compound compared to other similar compounds:
| Compound Name | Target | IC50 (μM) | Effect on Cell Proliferation |
|---|---|---|---|
| This compound | PDGFR | 90 | Significant inhibition |
| Compound A | PDGFR | 120 | Moderate inhibition |
| Compound B | Other Kinase | 150 | Minimal inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
